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Compound of Interest

Compound Name: CHMFL-BMX-078

Cat. No.: B15544527 Get Quote

Technical Support Center: CHMFL-BMX-078
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of CHMFL-
BMX-078, a potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X

chromosome (BMX).

Frequently Asked Questions (FAQs)
Q1: How selective is CHMFL-BMX-078 against other kinases?

A1: CHMFL-BMX-078 is a highly selective BMX inhibitor. In a comprehensive KINOMEscan

evaluation against 468 kinases and their mutants, it demonstrated a high degree of selectivity

with a selectivity score (S score at 1 µM) of 0.01.[1][2][3] This indicates minimal interaction with

a broad range of kinases at that concentration.

Q2: What is the primary known off-target kinase for CHMFL-BMX-078?

A2: The most well-characterized potential off-target for CHMFL-BMX-078 is Bruton's tyrosine

kinase (BTK), another member of the Tec family of kinases. However, CHMFL-BMX-078
maintains significant selectivity, being at least 40-fold more potent for BMX than for BTK.[1][4]

Q3: Can CHMFL-BMX-078 affect cellular signaling pathways other than the direct BMX

pathway?
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A3: Yes, studies suggest that CHMFL-BMX-078 can influence other signaling pathways.

Research has indicated its involvement in the modulation of the AKT signaling pathway, which

was observed in the context of overcoming vemurafenib resistance in melanoma. Another

study pointed towards an impact on ERK1/2 signaling, suggesting that the downstream effects

of BMX inhibition can be context-dependent. Researchers should therefore assess the

phosphorylation status of key nodes in related pathways, such as AKT and ERK, in their

specific experimental system.

Q4: Are there any known effects of CHMFL-BMX-078 on non-kinase proteins?

A4: The available literature primarily focuses on the kinase selectivity of CHMFL-BMX-078.

While extensive off-target screening against non-kinase proteins has not been reported in the

provided search results, its design as a kinase inhibitor makes significant interactions with other

protein classes less likely, but not impossible. Standard experimental controls are always

recommended.

Q5: How does the irreversible binding mechanism of CHMFL-BMX-078 influence potential off-

target effects?

A5: CHMFL-BMX-078 is a type II irreversible inhibitor that forms a covalent bond with a

cysteine residue (Cys496) in the DFG-out inactive conformation of BMX. This mechanism

contributes to its high potency. If an off-target kinase possesses a similarly accessible cysteine

in a comparable region, covalent modification could occur. However, the requirement for the

kinase to be in the DFG-out conformation for CHMFL-BMX-078 binding adds a layer of

selectivity, as not all kinases adopt this state.
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Observed Issue Potential Cause Recommended Action

Unexpected cell phenotype or

toxicity at effective

concentrations.

Potential off-target effect.

1. Verify the phenotype with a

structurally different BMX

inhibitor. 2. Perform a rescue

experiment by overexpressing

wild-type BMX. 3. Profile the

activity of related signaling

pathways (e.g., AKT, ERK) via

western blot or other phospho-

protein detection methods.

Discrepancy in cellular activity

compared to published data.

Different cellular context or

experimental conditions.

1. Confirm the expression level

of BMX in your cell line. 2.

Ensure the use of appropriate

experimental controls,

including vehicle-only and

positive control treatments. 3.

Consider the cell passage

number and culture conditions,

which can influence signaling

pathways.

Inconsistent results in in-vitro

kinase assays.

Assay conditions or enzyme

activity.

1. Confirm the purity and

activity of the recombinant

kinase. 2. Optimize ATP

concentration in the assay, as

CHMFL-BMX-078 is an ATP-

competitive inhibitor. 3. Ensure

the buffer conditions are

optimal for both the kinase and

the inhibitor.

Difficulty in achieving in-vivo

efficacy.
Pharmacokinetic properties.

CHMFL-BMX-078 has poor

oral bioavailability.

Administration should be via

intravenous (IV) or

intraperitoneal (IP) injection to

ensure adequate exposure.
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Data Summary
Table 1: In-Vitro Potency and Selectivity of CHMFL-BMX-078

Target Assay Type Value Reference

BMX Biochemical IC50 11 nM

BTK Biochemical IC50 437 nM

BMX (inactive state) Binding Kd 81 nM

BMX (active state) Binding Kd 10200 nM

BaF3-TEL-BMX Cellular GI50 0.016 µM

Table 2: Cellular Selectivity of CHMFL-BMX-078 in Ba/F3 Cells

Cell Line GI50 (µM) Reference

Ba/F3 expressing Abl 2.56

Ba/F3 expressing c-Kit 2.01

Ba/F3 expressing PDGFRα 0.67

Ba/F3 expressing PDGFRβ 0.91

Ba/F3 expressing FLT3,

EGFR, JAK3, or Blk
>10

Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™)

This protocol is a general guideline based on typical kinase assays.

Prepare Reagents:

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
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Recombinant BMX or other kinase of interest.

CHMFL-BMX-078 serially diluted in DMSO.

Substrate (e.g., poly(Glu, Tyr) 4:1).

ATP at a concentration near the Km for the specific kinase.

ADP-Glo™ Kinase Assay kit (Promega).

Kinase Reaction:

In a 384-well plate, add 1 µL of serially diluted CHMFL-BMX-078.

Add 2 µL of kinase and substrate mix in kinase buffer.

Pre-incubate for 15 minutes at room temperature.

Initiate the reaction by adding 2 µL of ATP solution.

Incubate for 1 hour at 37°C.

Signal Detection:

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining

ATP.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate for 30 minutes at room temperature.

Measure luminescence using a plate reader.

Data Analysis:
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Calculate the percentage of inhibition for each concentration of CHMFL-BMX-078 relative

to DMSO controls.

Determine the IC50 value by fitting the data to a four-parameter logistic curve.
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Caption: Mechanism of action of CHMFL-BMX-078 and its potential impact on downstream

signaling pathways.
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Unexpected Experimental Outcome
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Yes
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Yes
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No
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Caption: A logical workflow for troubleshooting unexpected results with CHMFL-BMX-078.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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